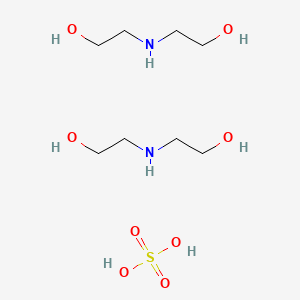
5-Methoxy-1-oxidopyrimidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-oxidopyrimidin-1-ium is a heterocyclic organic compound with the molecular formula C5H6N2O2 It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 5-position and an oxidized nitrogen atom at the 1-position, forming a pyrimidinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-oxidopyrimidin-1-ium typically involves the oxidation of 5-methoxypyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Methoxy-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent pyrimidine form.
Substitution: Nucleophilic substitution reactions can occur at the 5-position, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 5-Methoxypyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-1-oxidopyrimidin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methoxy-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The compound’s ability to intercalate into DNA can disrupt normal cellular processes, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methoxypyrimidine: The parent compound without the oxidized nitrogen atom.
1-Methyl-5-methoxypyrimidin-1-ium: A similar compound with a methyl group instead of a hydrogen at the 1-position.
5-Methoxy-2,4-dioxopyrimidin-1-ium: A compound with additional oxidized positions.
Uniqueness
5-Methoxy-1-oxidopyrimidin-1-ium is unique due to its specific oxidation state and the presence of the methoxy group, which imparts distinct chemical and biological properties
特性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC名 |
5-methoxy-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-2-6-4-7(8)3-5/h2-4H,1H3 |
InChIキー |
IDEBXSHIRGWMHI-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


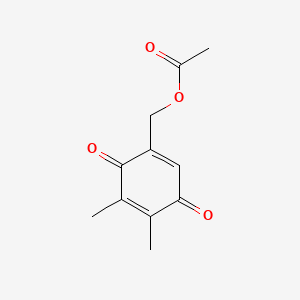


![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
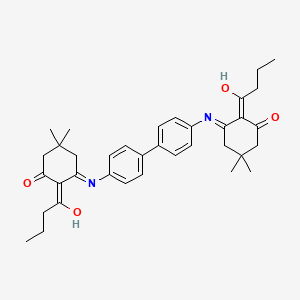
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
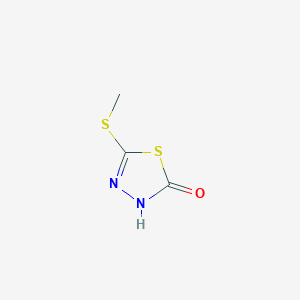
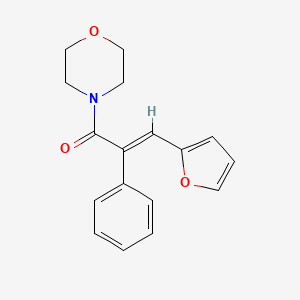
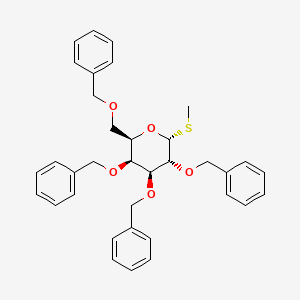
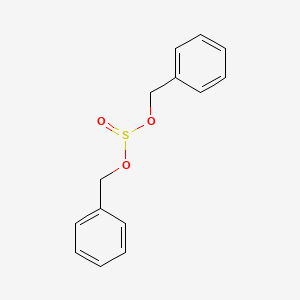
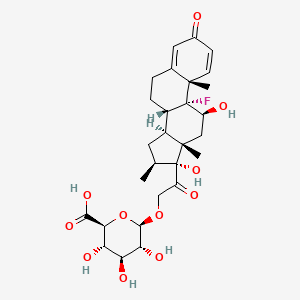
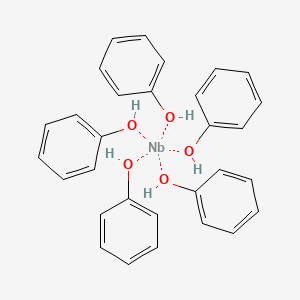
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
